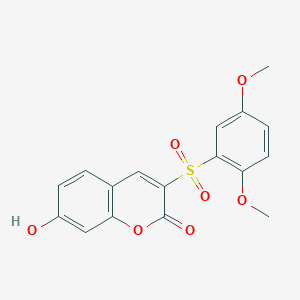
3-((2,5-dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds with similar structures often share certain characteristics. For instance, the compound you mentioned contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals . It also contains a sulfonyl group attached to a 2,5-dimethoxyphenyl group, which suggests it might have interesting chemical properties .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze the structure of a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be predicted based on its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the chemical versatility of chromen-2-one derivatives. These compounds exhibit base-induced chemiluminescence, suggesting potential applications in chemical sensing and optical materials (Watanabe et al., 2010).
- A novel approach for the multicomponent synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives utilizing novel sulfonic acid functionalized ionic liquids showcases the potential for green chemistry applications, highlighting the efficiency and environmental benefits of such methodologies (Zhiwei Chen, Qiang Zhu, & W. Su, 2011).
Biological Activities
- The antibacterial and analgesic activities of novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones were investigated, revealing significant potential against various bacterial strains and in pain management, suggesting these compounds as promising candidates for further pharmacological studies (Rajesha et al., 2011).
- Antioxidative and anti-inflammatory chromenyl derivatives isolated from the venerid clam, Paphia malabarica, displayed promising activities, indicating the potential for these compounds in developing new anti-inflammatory and antioxidant agents. This underscores the importance of marine organisms as sources of novel bioactive compounds (Minju Joy & K. Chakraborty, 2017).
Photochromic Properties
- The photochromic and acetate sensing properties of sulfur-incorporated 3-acylcoumarins were explored, demonstrating that these compounds can selectively sense acetate ions. This functionality is of significant interest for the development of new material sciences applications, particularly in the creation of smart materials and sensors (H. Rao & Avinash Desai, 2014).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other benzenesulfonyl compounds, it may interact with proteins or enzymes in the body, altering their function and leading to downstream effects .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. Without specific knowledge of this compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)sulfonyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7S/c1-22-12-5-6-13(23-2)15(9-12)25(20,21)16-7-10-3-4-11(18)8-14(10)24-17(16)19/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLUPIXOGPSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)
![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)
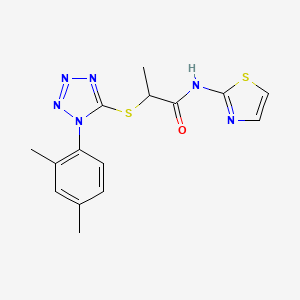
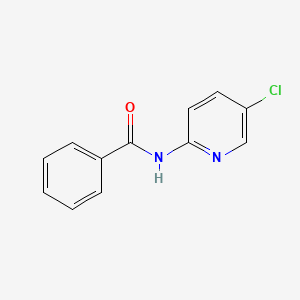
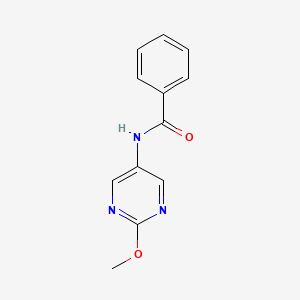
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)
![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)
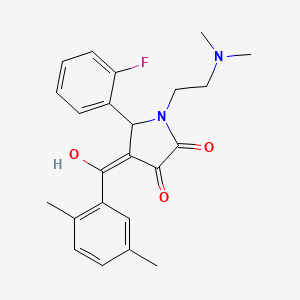
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)
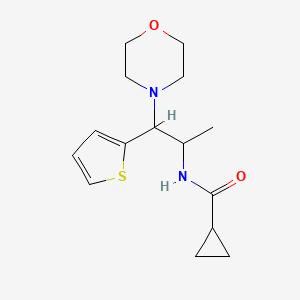
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894975.png)
